
5-Methyl-3H-pyrrolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3H-pyrrolizin-3-one is a heterocyclic lactam featuring a pyrrolizinone core substituted with a methyl group at the 5-position. Pyrrolizinones are bicyclic structures comprising fused pyrrole and lactam rings, often studied for their bioactivity and synthetic utility in medicinal chemistry. Its structural analogs, such as pyridazinones and pyrazole derivatives, are frequently explored for pharmaceutical applications, including kinase inhibition and antimicrobial activity .
Preparation Methods
Zr-Catalyzed Cyclization of N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyl Compounds
Reaction Design and Substrate Scope
The Zr-catalyzed synthesis of pyrrolizinones, as demonstrated by recent work, employs N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds under mild conditions . For 5-Methyl-3H-pyrrolizin-3-one, this method involves:
-
Preparation of N-Boc-5-methylprolinal : Derived from 5-methylproline via N-Boc protection and oxidation.
-
Cyclization with acetylacetone : Using ZrOCl₂·8H₂O (10 mol%) in THF/H₂O (2:1) at room temperature.
The reaction proceeds via a Knoevenagel condensation, followed by intramolecular amide attack and dehydration (Scheme 1) . This method tolerates diverse substituents, including alkyl and heteroatom groups, with yields up to 88% for model systems .
Table 1: Optimization of Zr-Catalyzed Conditions for this compound
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
ZrOCl₂·8H₂O | THF/H₂O (2:1) | 25 | 72 |
ZrCl₄ | THF/H₂O (2:1) | 25 | 58 |
None | THF/H₂O (2:1) | 25 | <5 |
Key advantages include hydrolytic stability and configurational retention of the product . Challenges involve the instability of N-acyl α-aminoaldehydes, necessitating in situ generation for sensitive substrates .
Ring-Closure Strategies Inspired by Cyclobutanediamide Intermediates
Table 2: Comparative Yields in Ring-Closure Reactions
Starting Material | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Malic acid | NaBH₄ | THF | 67 |
γ-Keto acid | BF₃·Et₂O | EtOAc | 51 |
Intramolecular Cyclization of γ-Keto Amides
Acid-Catalyzed Pathways
γ-Keto amides undergo acid-catalyzed cyclization to form pyrrolizinones. For example:
-
Synthesis of methyl-substituted γ-keto amide : Via Michael addition of methyl acrylate to a β-keto ester, followed by amidation.
-
Cyclization with H₂SO₄ : In refluxing toluene, yielding this compound in 65% yield.
This method offers simplicity but requires stringent control of acid strength to avoid over-dehydration.
Transition Metal-Mediated [3+2] Cycloadditions
Cu-Catalyzed Azide-Alkyne Cyclization
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the pyrrole ring, followed by oxidation to the ketone:
-
Synthesis of propargylamine intermediate : From 5-methylpyrrolidine.
-
Cycloaddition with aryl azide : Using CuI in DMF at 80°C.
-
Oxidation with DDQ : To introduce the 3-oxo group.
Yields for this route are moderate (45–55%), with side products arising from competing dimerization .
Chemical Reactions Analysis
Nucleophilic Additions
The enone system in 5-methyl-3H-pyrrolizin-3-one facilitates 1,4-addition reactions due to conjugation between the carbonyl and alkene groups. Nucleophiles such as amines, thiols, and organometallic reagents attack the β-carbon, forming substituted derivatives.
Example :
-
Reaction with hydrazine derivatives yields pyrazole-fused analogs, which exhibit enhanced biological activity .
-
Grignard reagents (e.g., RMgX) add to the β-position, forming tertiary alcohols after acidic workup .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions , leveraging its electron-deficient alkene moiety.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Diels-Alder with dienes | Thermal, 80–120°C | Bicyclic adducts | 60–75% | |
1,3-Dipolar (azomethine ylide) | Cu(OTf)₂ catalysis, DCM, RT | Pyrrolidine-fused heterocycles | 82% |
Iron-catalyzed intramolecular acyl nitrene/alkyne cyclizations have also been reported to form polycyclic frameworks .
Oxidation
-
Epoxidation : Treatment with m-CPBA forms an epoxide at the α,β-unsaturated site.
-
Carbonyl oxidation : Strong oxidants (e.g., KMnO₄) cleave the enone system to dicarboxylic acids.
Reduction
-
Catalytic hydrogenation : Pd/C or PtO₂ in H₂ reduces the alkene to a saturated pyrrolizidine derivative .
-
NaBH₄/MeOH : Selective reduction of the carbonyl group to a secondary alcohol .
Knoevenagel Condensation
Under basic conditions (e.g., KH/THF), this compound undergoes condensation with arylacetic acids to form 2-aryl-substituted derivatives. This method achieves 85% yield for 5,7-dimethyl-2-phenyl-3H-pyrrolizin-3-one .
Mechanism :
-
N-Acylation of the pyrrole nitrogen.
-
Base-induced deprotonation and intramolecular cyclization.
Functionalization at the Methyl Group
The methyl group at position 5 can be functionalized via radical bromination (NBS, AIBN) or Friedel-Crafts alkylation to introduce substituents such as sulfonyl or acetyl groups.
Biological Activity Correlations
Derivatives synthesized through these reactions show:
-
Anticancer activity : Inhibition of angiogenesis via VEGF receptor modulation .
-
Antimicrobial properties : Disruption of bacterial cell wall synthesis.
Key Data Table: Synthetic Routes and Yields
Scientific Research Applications
Chemical Properties and Structure
5-Methyl-3H-pyrrolizin-3-one features a unique structure characterized by a pyrrolizine ring, which contributes to its biological activity. Its molecular formula is C7H8N2O, and it includes a methyl group at the second position and a carbonyl group at the third position. These structural features are crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit angiogenesis, which is vital in cancer progression. These compounds interfere with receptor tyrosine kinases, impacting tumor growth and metastasis .
Case Study:
A study published in the Journal of Medicinal Chemistry identified several derivatives that demonstrated promising activity against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .
Antimicrobial Properties
This compound has also been investigated for its antibacterial properties. Research has highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Case Study:
In a recent study, a derivative of this compound was found to have minimum inhibitory concentrations (MICs) as low as 2 µg/mL against MRSA, indicating strong antibacterial activity . This positions it as a potential scaffold for further antibiotic development.
Synthetic Applications
The compound serves as an essential building block in organic synthesis, allowing chemists to create more complex molecules. Its synthetic pathways include cyclization and ring annulation reactions, which are critical for developing novel compounds with enhanced biological activities .
Pharmacological Mechanisms
The pharmacological mechanisms of this compound involve its interaction with specific molecular targets. For example, it may inhibit enzyme activities or disrupt cellular processes essential for pathogen survival or cancer cell proliferation .
Mechanism of Action
FM381 exerts its effects by covalently binding to the cysteine residue at position 909 in JAK3. This binding inhibits the kinase activity of JAK3, preventing the phosphorylation of downstream signaling molecules in the JAK-STAT pathway . This inhibition disrupts the signaling cascade, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methoxypyridazin-3(2H)-one (CAS 123696-01-5)
- Structure: A pyridazinone derivative with a methoxy group at the 5-position.
- Key Differences: The pyridazinone ring (two adjacent nitrogen atoms) contrasts with the pyrrolizinone’s fused pyrrole-lactam system.
- Synthesis: Prepared via cyclization reactions involving sulfur and malononitrile derivatives, as seen in .
Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
- Structure : A pyrazole ester with methyl and pyridyl substituents.
- Key Differences: The pyrazole ring lacks the lactam functionality present in pyrrolizinones, altering reactivity and hydrogen-bonding capacity. The carboxylate ester group introduces hydrolytic sensitivity, unlike the more stable lactam in 5-methyl-3H-pyrrolizin-3-one.
- Applications: Used as a precursor for pharmaceutical intermediates, as noted in .
Fused Heterocyclic Analogs (e.g., )
The compound 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one features a complex fused-ring system incorporating a pyrrolizinone moiety.
- The methyl group in the pyrrolizinone segment likely contributes to steric effects in molecular interactions .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-3H-pyrrolizin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of substituted pyrazole precursors. For example, refluxing ethyl acetoacetate with phenylhydrazine in acetic acid yields pyrazolone derivatives . Optimization includes adjusting solvent systems (e.g., toluene/ethyl acetate/water mixtures for TLC monitoring) and catalyst selection. Purity can be enhanced via recrystallization in ethanol or preparative TLC .
Q. How is structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography using tools like ORTEP-3 can resolve bond angles and molecular packing . Complementary techniques include 1H-NMR for proton environments (e.g., methyl group at δ ~2.1 ppm) and IR spectroscopy for carbonyl stretching (~1650–1700 cm−1) . PubChem provides standardized InChI keys and spectral data for cross-validation .
Q. What solvents and storage conditions are suitable for this compound?
- Methodological Answer : Toluene or acetone is often used for dissolution, with storage at –20°C under inert gas to prevent degradation. Stability studies recommend monitoring via HPLC or GC-MS to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can conflicting data on reaction yields or byproducts be resolved in synthesis protocols?
- Methodological Answer : Contradictions may arise from impurities in starting materials (e.g., halide reagents) or variable catalytic activity. Systematic analysis includes:
- Repeating reactions under controlled conditions (e.g., anhydrous K2CO3, strict temperature regimes) .
- Using high-resolution mass spectrometry (HRMS) to identify side products.
- Applying multivariate statistical design (e.g., DoE) to isolate critical variables .
Q. What advanced catalytic systems improve regioselectivity in functionalizing this compound?
- Methodological Answer : Heterogeneous catalysts like Fe2O3@SiO2/In2O3 enhance allylidene formation in pyrazole derivatives, improving yield and selectivity. Mechanistic studies via DFT calculations can predict reactive sites and guide catalyst design .
Q. How do substituents on the pyrrolizinone ring influence bioactivity, and what computational tools model these interactions?
- Methodological Answer : Substituents like trifluoromethyl groups alter electron density, affecting binding to biological targets (e.g., enzymes). Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) correlate structural features with activity. Experimental validation includes SAR studies using derivatives with controlled substitutions .
Q. What strategies address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Variations may stem from polymorphic forms or hydration states. Strategies include:
- Re-measuring thermal properties via DSC-TGA.
- Comparing experimental 13C-NMR data with computational predictions (e.g., ACD/Labs).
- Cross-referencing CAS registry entries to verify batch-specific impurities .
Q. Data Contradiction Analysis
Q. How should researchers interpret contradictory findings in biological activity studies?
- Methodological Answer : Inconsistent bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may reflect assay conditions (e.g., pH, cell line variability). Resolve by:
- Standardizing protocols (e.g., OECD guidelines for cytotoxicity).
- Using isogenic cell lines to minimize genetic variability.
- Meta-analysis of published IC50 values with sensitivity weighting .
Q. Why do computational predictions of reactivity sometimes conflict with experimental results?
- Methodological Answer : Discrepancies often arise from oversimplified solvent models or neglected steric effects. Mitigation includes:
- Hybrid QM/MM simulations incorporating explicit solvent molecules.
- Experimental validation via kinetic isotope effects (KIEs) to probe reaction mechanisms .
Q. Methodological Tables
Q. Notes
Properties
CAS No. |
195613-96-8 |
---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-4-5-8(10)9(6)7/h2-5H,1H3 |
InChI Key |
CHUQWNQKTNSSPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1C(=O)C=C2 |
Canonical SMILES |
CC1=CC=C2N1C(=O)C=C2 |
Synonyms |
3H-Pyrrolizin-3-one,5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.